molecular formula C9H7ClINO B12899052 5-Iodoquinolin-8-ol hydrochloride CAS No. 57434-89-6

5-Iodoquinolin-8-ol hydrochloride

Cat. No.: B12899052
CAS No.: 57434-89-6
M. Wt: 307.51 g/mol
InChI Key: ZBCWCGXEEFZYII-UHFFFAOYSA-N
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Description

Contextualization of 5-Iodoquinolin-8-ol (B80682) Hydrochloride within Quinoline (B57606) Chemistry

5-Iodoquinolin-8-ol hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. ontosight.ai Quinoline and its derivatives are a major class of compounds in medicinal chemistry and are known for a wide range of biological activities. This compound specifically belongs to the halogenated 8-hydroxyquinoline (B1678124) group. researchgate.net The structure consists of a quinoline ring system with an iodine atom at the 5-position and a hydroxyl group at the 8-position. ontosight.ai The hydrochloride salt form is commonly utilized in research to improve the compound's solubility and stability. ontosight.ai

The presence of the iodine atom and the hydroxyl group are key to its chemical reactivity and biological functions. ontosight.ai The 8-hydroxyquinoline scaffold is a well-known chelating agent, and its derivatives have been extensively studied for their interactions with metal ions, which is often linked to their biological activity. yeastgenome.orgontosight.ai The introduction of a halogen atom, in this case, iodine, at the 5-position can significantly influence the electronic properties and biological activity of the molecule compared to the parent 8-hydroxyquinoline or other halogenated analogs. ontosight.ai

Table 1: Chemical Properties of 5-Iodoquinolin-8-ol and its Hydrochloride Salt

Property5-Iodoquinolin-8-olThis compound
Molecular Formula C₉H₆INOC₉H₇ClINO
Molecular Weight 271.05 g/mol nih.gov~312.52 g/mol ontosight.ai
CAS Number 13207-63-1 nih.gov57434-89-6 ontosight.ai
Appearance SolidSolid
Synonyms 8-Hydroxy-5-iodoquinoline, 5-Iodo-8-quinolinol nih.govNot specified

Historical and Current Significance of this compound in Chemical and Biological Investigations

Historically, halogenated 8-hydroxyquinolines have been a focal point of research due to their potent antimicrobial properties. researchgate.net A related compound, 5-chloro-7-iodoquinolin-8-ol, also known as clioquinol (B1669181), was used as an oral anti-parasitic agent in the mid-20th century. researchgate.net This historical context has driven further investigation into other halogenated derivatives like this compound.

Current research continues to explore the potential of this compound and its parent compound. Studies have indicated its potential as an antimicrobial and antifungal agent. ontosight.ai The mechanism of action for 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic functions. ontosight.ai

Furthermore, this compound serves as a valuable precursor in the synthesis of other quinoline derivatives for pharmaceutical research. ontosight.ai The reactivity of the iodine substituent allows for further chemical modifications, enabling the creation of novel compounds with potentially enhanced or different biological activities. Research has also extended into the investigation of related quinolinol compounds for their potential in areas such as cancer research, where they have been studied for their ability to inhibit enzymes or interact with DNA. ontosight.ai The study of such compounds is an active area of research, with findings published in various scientific journals. ontosight.ai

Table 2: Research Applications of Halogenated 8-Hydroxyquinolines

Research AreaFindings Related to Halogenated 8-Hydroxyquinolines
Antimicrobial/Antifungal Activity 8-hydroxyquinoline derivatives exhibit potent antibacterial and antifungal properties. researchgate.net
Antiparasitic Activity The related compound, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), was historically used as an oral antiparasitic agent. researchgate.net
Enzyme Inhibition Quinolinol compounds have been investigated for their ability to inhibit enzymes. ontosight.ai
Metal Chelation The 8-hydroxyquinoline scaffold is a known metal chelator, a property linked to its biological activity. yeastgenome.orgontosight.ai
Synthetic Chemistry This compound is used as a precursor for synthesizing other quinoline derivatives. ontosight.ai

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57434-89-6

Molecular Formula

C9H7ClINO

Molecular Weight

307.51 g/mol

IUPAC Name

5-iodoquinolin-8-ol;hydrochloride

InChI

InChI=1S/C9H6INO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H

InChI Key

ZBCWCGXEEFZYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)I.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 5 Iodoquinolin 8 Ol Hydrochloride

Synthetic Pathways to 5-Iodoquinolin-8-ol (B80682) Hydrochloride

The synthesis of 5-Iodoquinolin-8-ol hydrochloride can be approached through several distinct routes, ranging from direct modification of a parent molecule to more complex multi-step constructions.

Direct Iodination of 8-Hydroxyquinoline (B1678124) Precursors

The most straightforward method for preparing 5-iodoquinolin-8-ol is through the direct electrophilic iodination of 8-hydroxyquinoline. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline (B57606) ring activate the molecule, directing iodination primarily to the 5- and 7-positions.

Kinetic studies on the reaction between iodine and 8-hydroxyquinoline (also known as oxine) suggest a mechanism involving the reaction of molecular iodine with the oxinate anion, proceeding through a cyclohexadienone intermediate. rsc.org This mechanism is analogous to the iodination of phenol. rsc.org

Various iodinating agents and conditions have been employed to achieve this transformation. Common methods include the use of molecular iodine in the presence of a catalyst or an oxidizing agent. ontosight.airsc.org Oxidizing agents like nitric acid, iodic acid, or hydrogen peroxide are often necessary because molecular iodine itself is a weak electrophile. rsc.org Another effective reagent is N-iodosuccinimide (NIS), which can iodinate 8-hydroxyquinoline under mild conditions. scispace.com For instance, using NIS in acetic acid at room temperature can produce high yields of the iodinated product. scispace.com The reaction can also be performed with sodium iodide and an oxidizing agent like sodium hypochlorite.

Table 1: Reagents for Direct Iodination of 8-Hydroxyquinoline

Iodinating Reagent SystemKey Features
I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃)Traditional method; requires an oxidant to generate a more potent electrophilic iodine species. rsc.org
Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl)Involves electrophilic substitution.
N-Iodosuccinimide (NIS)Mild conditions, high yields, and high selectivity can be achieved. scispace.com
1-butyl-3-methylpyridinium (B1228570) dichloroiodateAn ionic liquid that acts as both reagent and solvent, offering a recyclable and environmentally benign protocol. rsc.org

Multi-Step Approaches to the 5-Iodoquinolin-8-ol Scaffold

Multi-step syntheses offer greater control over regioselectivity and can be adapted for more complex quinoline derivatives. A common strategy involves the protection of the reactive hydroxyl group of 8-hydroxyquinoline before carrying out the iodination. nih.gov

One documented multi-step process begins with the acylation of 8-hydroxyquinoline with acetic anhydride (B1165640) to form quinoline-8-yl acetate (B1210297). google.com This protects the hydroxyl group. The subsequent step involves halogenation at the C5 position. google.com For the synthesis of 5-iodoquinolin-8-ol, this would be an iodination step. Finally, the protecting acetyl group is removed via hydrolysis to yield the desired 5-iodoquinolin-8-ol. google.commdpi.com This protection-iodination-deprotection sequence is a classic tactic in organic synthesis to manage reactive functional groups. nih.govmdpi.com

Another approach involves synthesizing the quinoline ring itself from acyclic precursors, a method that allows for the introduction of the iodine atom at an earlier stage. However, for 5-iodoquinolin-8-ol, modification of the pre-formed 8-hydroxyquinoline ring is more common.

One-Pot Methodologies for Halogenated 8-Hydroxyquinolines Relevant to this compound

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. For the synthesis of substituted 8-hydroxyquinolines, multi-component one-pot reactions have been developed. One such method involves the reaction of 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst. google.com This approach builds the 8-hydroxyquinoline core and introduces substituents in a single, continuous process. google.com

While not specific to this compound itself, a one-pot method has been detailed for producing related compounds like clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) and diiodoquinol (5,7-diiodoquinolin-8-ol). google.com This patented method involves the acylation of 8-hydroxyquinoline, followed by C5 halogenation using a halogenating agent like dichloro(iodo)hydantoin in the presence of a phase transfer catalyst. Subsequently, direct hydrolysis and C7 iodination occur in the same pot to yield the final product. google.com This demonstrates the feasibility of tandem reactions to efficiently produce complex halogenated quinolines.

Derivatization and Analogue Synthesis from this compound and Related Quinolinols

The 8-hydroxyquinoline framework, including its halogenated derivatives, serves as a valuable starting point for the synthesis of a wide array of other molecules.

8-Hydroxyquinoline Moiety as a Core Building Block for Diverse Compounds

The 8-hydroxyquinoline (8-HQ) structure is considered a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. nih.govresearchgate.netresearchgate.net Its ability to chelate metal ions is a key feature, but its utility extends to the construction of complex organic molecules. tandfonline.com

Researchers have utilized 8-HQ to construct artificial receptors for carbohydrate recognition. rsc.orgrsc.org In these structures, the 8-hydroxyquinoline unit is attached to a central core, and its phenolic hydroxyl group plays a crucial role in binding to glycosides through hydrogen bonding. tandfonline.comrsc.org The synthesis of these receptors demonstrates how the 8-HQ moiety can be incorporated into larger, functional supramolecular assemblies. rsc.org Furthermore, the 8-HQ nucleus can be modified through various reactions, such as the Mannich reaction or by linking it to other heterocyclic systems like ciprofloxacin (B1669076) or triazoles, to create hybrid molecules with unique properties. mdpi.com

Synthesis of Halogenated Quinoline Derivatives (e.g., 5-Chloro-7-iodoquinolin-8-ol, 5,7-Diiodoquinolin-8-ol)

5-Iodoquinolin-8-ol is a close structural relative of other important halogenated 8-hydroxyquinolines, and their syntheses are often interrelated.

5-Chloro-7-iodoquinolin-8-ol (Clioquinol): This compound is a monohydroxyquinoline where the hydrogens at positions 5 and 7 are substituted by chlorine and iodine, respectively. yeastgenome.org Its synthesis often starts with 5-chloro-8-hydroxyquinoline, which is then iodinated at the 7-position. rsc.org An efficient method uses an ionic liquid, 1-butyl-3-methylpyridinium dichloroiodate, to achieve this transformation in high yield (93%). rsc.org Alternatively, a multi-step one-pot synthesis starting from 8-hydroxyquinoline has been developed. google.com This process involves:

Acylation of 8-hydroxyquinoline to protect the hydroxyl group.

Chlorination at the C5 position.

Hydrolysis of the protecting group.

Iodination at the C7 position using N-iodosuccinimide (NIS). google.com

5,7-Diiodoquinolin-8-ol (Iodoquinol): This derivative is produced by the di-iodination of 8-hydroxyquinoline. chemicalbook.com The reaction can be carried out using various iodinating systems. A grinding method using N-iodosuccinimide (NIS) and acetic acid at room temperature has been reported to produce 5,7-diiodoquinolin-8-ol in 97% yield. scispace.com Another method involves using a mixture of potassium iodide and potassium iodate (B108269). chemicalbook.com The synthesis can also be achieved using an ionic liquid reagent, affording the product in an 87% yield after purification. chemicalbook.com

Table 2: Synthesis of Halogenated 8-Hydroxyquinoline Analogues

Target CompoundStarting MaterialKey Reagents/ConditionsYield
5-Chloro-7-iodoquinolin-8-ol5-Chloro-8-hydroxyquinoline1-butyl-3-methylpyridinium dichloroiodate93% rsc.org
5-Chloro-7-iodoquinolin-8-ol8-HydroxyquinolineMulti-step one-pot: Acetic anhydride, Dichloro(iodo)hydantoin, HCl, N-Iodosuccinimide85.1% google.com
5,7-Diiodoquinolin-8-ol8-HydroxyquinolineN-Iodosuccinimide (NIS), Acetic Acid (grinding method)97% scispace.com
5,7-Diiodoquinolin-8-ol8-Hydroxyquinoline1-butyl-3-methylpyridinium dichloroiodate, 80°C87% chemicalbook.com

These synthetic routes highlight the chemical accessibility of various halogenated quinoline derivatives, stemming from the reactivity of the parent 8-hydroxyquinoline ring.

Formation of Sulfonamide Derivatives (e.g., 8-Hydroxy-7-iodoquinoline-5-sulfonamide)

The synthesis of sulfonamide derivatives from the 5-iodoquinolin-8-ol scaffold is a key strategy for developing new chemical entities. A primary route involves the initial preparation of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, which serves as a crucial intermediate. This intermediate is typically synthesized by reacting 8-hydroxy-7-iodoquinoline-5-sulfonic acid with chlorosulfonic acid. researchgate.net

Once obtained, the 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride can be reacted with a variety of amines and other nucleophiles to yield a library of sulfonamide derivatives. researchgate.netresearchgate.net For instance, reaction with secondary amines like morpholine, piperidine, or N,N-diethylethanolamine in refluxing methanol (B129727) produces the corresponding N-substituted sulfonamides. researchgate.net Similarly, reactions with aromatic amines and glycine (B1666218) can be employed to generate further analogues. researchgate.net

A study by Khalifa et al. detailed the synthesis of a series of novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. researchgate.netresearchgate.net The key intermediate, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride (1), was prepared and subsequently reacted with various secondary amines, aromatic amines, and hydrazine (B178648) hydrate. researchgate.net The resulting hydrazide derivative was further reacted with ketones and acid anhydrides to expand the range of synthesized compounds. researchgate.net

Table 1: Synthesis of 8-Hydroxy-7-iodoquinoline-5-sulfonamide Derivatives
Reactant with Intermediate (1)ProductYield (%)Melting Point (°C)Reference
Morpholine7-Iodo-5-(morpholin-4-ylsulfonyl)quinolin-8-ol (2a)66183-185 researchgate.netresearchgate.net
Piperidine7-Iodo-5-(piperidin-1-ylsulfonyl)quinolin-8-ol (2c)70147-149 researchgate.net
N,N-diethylethanolamine8-Hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide (3a)58171-173 researchgate.net
N,N-bis(2-hydroxyethyl)amine8-Hydroxy-7-iodo-N,N-bis(2-hydroxyethyl)quinoline-5-sulfonamide (3b)Not specifiedNot specified researchgate.net

Construction of Quinoline-Coupled Systems (e.g., 1,2,3-Triazoles, Bis-Quinolines)

The iodo-substituent at the C5 position of the quinoline ring serves as an excellent handle for constructing more complex molecular architectures, such as coupled heterocyclic systems.

1,2,3-Triazoles: A prominent method for creating quinoline-triazole hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction typically involves the conversion of a quinoline derivative into an azide, which is then reacted with a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring with high efficiency and regioselectivity. nih.govnih.gov For example, azidomethyl quinoline can be reacted with various alkynes to synthesize a series of quinoline-coupled 1,2,3-triazoles. nih.gov This approach has been used to create libraries of hybrid molecules for various research applications. nih.govasianpubs.org

Bis-Quinolines: The synthesis of molecules containing two quinoline units, known as bis-quinolines, has also been explored. One-pot syntheses using phase transfer catalysis with 8-hydroxyquinoline derivatives as substrates have been reported to produce these compounds. nih.gov For instance, 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane is an example of a bis-quinoline derivative. nih.gov

Other Functionalized 8-Hydroxyquinoline Analogues

Beyond sulfonamides and coupled systems, the 5-iodoquinolin-8-ol framework can be modified to introduce a variety of other functional groups, leading to a wide array of analogues.

7-Amino-5-iodo-8-quinolinol: The synthesis of 7-Amino-5-iodo-8-quinolinol has been documented in the chemical literature. acs.orgontosight.aiontosight.ai One synthetic route involves the reduction of a nitro group precursor. A historical synthesis starts with 7-nitro-8-hydroxyquinoline-5-sulfonic acid, which is then reduced to the corresponding 7-amino derivative. acs.org The sulfonic acid group can then be removed. Another approach involves the reduction of 7-nitro-5-iodo-8-hydroxyquinoline. acs.org The structure of this compound consists of a quinoline core with an amino group at position 7, an iodo group at position 5, and a hydroxyl group at position 8. ontosight.aiontosight.ai

5-(4-(prop-2-ynyloxy)phenylazo)quinolin-8-ol: This complex derivative is synthesized through an azo coupling reaction. researchgate.nettandfonline.com The process involves the diazotization of 4-(prop-2-yn-1-yloxy)aniline, which is then coupled with 8-hydroxyquinoline to yield the final product. researchgate.nettandfonline.com The synthesis resulted in a 54% yield, and the structure was confirmed using various spectroscopic methods. researchgate.nettandfonline.com This molecule contains both an azo linkage and a terminal alkyne group, making it suitable for further "click" reactions. researchgate.net

Advanced Catalytic and Reaction Methodologies in this compound Chemistry

Modern synthetic chemistry relies heavily on advanced catalytic systems to achieve efficient and selective transformations. The chemistry of this compound is no exception, with palladium and copper catalysts, as well as non-conventional energy sources like ultrasound, playing pivotal roles.

Palladium-Catalyzed Reactions and Halide Exchange

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the iodine atom on the 5-iodoquinolin-8-ol scaffold makes it an ideal substrate for such reactions. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used to modify the quinoline core. nih.gov For example, 7-iodoquinoline (B1603053) can participate in Suzuki-Miyaura coupling reactions. researchgate.net In a specific application, 5-iodoquinolin-8-ol was used in a palladium-catalyzed cross-coupling reaction with thiols to produce thioether derivatives. nih.gov These reactions allow for the introduction of aryl, alkyl, and other organic fragments onto the quinoline ring system. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions on Quinolines
Reaction TypeSubstrate ExampleCatalyst SystemProduct TypeReference
Heck Reaction2-Bromocinnamamide and Aryl IodidePd(OAc)₂4-Arylquinolin-2(1H)-one nih.gov
Suzuki-Miyaura CouplingHalogenated quinoline and Boronic acidPdCl₂(PPh₃)₂ / Na₂CO₃Aryl-substituted quinoline researchgate.net
Thioetherification5-Iodoquinolin-8-ol derivative and ThiolPalladium catalystThioether derivative nih.gov

Copper-Catalyzed Transformations

Copper catalysts are particularly significant in the synthesis of quinoline-coupled triazoles via the aforementioned CuAAC or "click chemistry". nih.govnih.gov This reaction is known for its high yields, mild reaction conditions, and exceptional fidelity in forming the 1,4-disubstituted triazole product. nih.gov The use of a Cu(I) catalyst, often generated in situ from a Cu(II) salt like copper sulfate (B86663) with a reducing agent like sodium ascorbate, is essential for this transformation. scispace.com This methodology has been instrumental in linking the quinoline scaffold to various other molecular fragments, including carbohydrates. nih.gov

Ultrasound-Assisted Synthesis Techniques

The application of ultrasound irradiation in organic synthesis has gained traction as a green and efficient method. derpharmachemica.comijcce.ac.ir This technique, known as sonochemistry, can significantly accelerate reaction rates, reduce reaction times, and improve product yields compared to conventional heating methods. derpharmachemica.comacs.org The synthesis of various heterocyclic compounds, including quinoline derivatives, has benefited from this approach. derpharmachemica.comresearchgate.net For example, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in just 4-6 minutes in excellent yields using an ultrasound-assisted method. mdpi.com The benefits of ultrasound-assisted synthesis, such as operational simplicity and economic efficiency, make it an attractive alternative for preparing derivatives of 5-iodoquinolin-8-ol. scispace.comderpharmachemica.com

Phase Transfer Catalysis in Quinoline Derivatization

Phase Transfer Catalysis (PTC) represents a potent synthetic tool for the derivatization of quinolines, offering advantages such as mild reaction conditions, enhanced reaction rates, and the ability to use mutually insoluble reactants. This methodology is particularly relevant for modifying the quinoline core, enabling the introduction of various functional groups. In PTC, a phase-transfer agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydroxide (B78521), facilitates the migration of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs.

Research has demonstrated the utility of PTC in diverse quinoline transformations. For instance, Michael/ammonolysis cascade reactions between enaminones derived from cyclohexane-1,3-dione and olefinic azlactones have been successfully carried out using phase-transfer catalysis to produce complex quinoline-2,5-diones. rsc.orgresearchgate.net This method yields architecturally diverse products with high diastereoselectivity (>99:1 dr) and in moderate to excellent yields (53–94%). researchgate.net Investigations suggest that tetrabutylammonium hydroxide may function as the actual catalyst in this cascade reaction. rsc.orgresearchgate.net

Another application involves the microwave-assisted synthesis of 4-methoxyquinolin-2(1H)-one and its analogues. orientjchem.org This rapid process (8-11 minutes) utilizes TBAB as a phase transfer catalyst for the methoxydechlorination of 4-chloroquinolin-2(1H)-ones. orientjchem.org Furthermore, PTC conditions have been optimized for the derivatization of amino acids using a polymeric reagent containing the 6-aminoquinoline (B144246) (6-AQ) tag for analysis by high-performance liquid chromatography (HPLC). nih.gov

These examples underscore the versatility of PTC in creating a wide array of quinoline derivatives through various reaction types, including cascade reactions and nucleophilic substitutions.

Table 1: Examples of Phase Transfer Catalysis in Quinoline Derivatization

CatalystReactantsProduct TypeYieldReference
Tetrabutylammonium hydroxideCyclohexane-1,3-dione-derived enaminones, Olefinic azlactonesQuinoline-2,5-diones53–94% rsc.org, researchgate.net
Tetrabutylammonium bromide (TBAB)4-chloroquinolin-2(1H)-ones, Methanol4-methoxyquinolin-2(1H)-one analoguesNot specified orientjchem.org
Not specifiedAmines/Amino acids, Polymeric 6-aminoquinoline reagent6-AQ-derivatized amines/amino acids>50% nih.gov

Mannich and Betti Reactions for 8-Hydroxyquinoline Derivatives

The Mannich and Betti reactions are cornerstone multicomponent reactions for the functionalization of 8-hydroxyquinoline (8-HQ) and its derivatives, such as 5-iodoquinolin-8-ol. These reactions allow for the introduction of aminoalkyl groups, primarily at the C-7 position, leveraging the electron-donating effect of the C-8 hydroxyl group which activates the C-7 position for electrophilic aromatic substitution. mdpi.com

The Mannich reaction , in its classic sense, involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.govmdpi.com In the context of 8-HQ, the phenolic hydrogen is sufficiently active to react. A modified Mannich reaction using 8-hydroxyquinoline as the active hydrogen provider is a common and easily implementable method for synthesizing aminomethylated 8-hydroxyquinolines under mild conditions. nih.govmdpi.com For example, 7-((dioctylamino)methyl)quinolin-8-ol was synthesized in a 58% yield by reacting 8-hydroxyquinoline with formaldehyde and dioctylamine (B52008) in ethanol (B145695) at 60°C. imist.ma

The Betti reaction is a specific type of Mannich reaction where an aldehyde other than formaldehyde (often an aromatic aldehyde) and a primary amine are used. nih.gov This reaction introduces greater structural diversity and can create a new chiral center at the carbon atom bearing the amino group. mdpi.com A significant application of this reaction was the construction of a 48-membered library of Betti products. mdpi.com This was achieved through a formic acid-mediated coupling of various aromatic primary amines (like anilines and pyridines), (hetero)aromatic aldehydes, and 8-hydroxyquinoline derivatives (including 5-chloro-8-HQ and 5-nitro-8-HQ). mdpi.com The resulting analogues were obtained in yields ranging from 13% to 90%. mdpi.com The Betti reaction serves as an efficient one-step method for the C-7 functionalization of the 8-hydroxyquinoline scaffold. researchgate.net

These reactions are invaluable for modifying the 8-hydroxyquinoline core, enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Table 2: Examples of Mannich and Betti Reactions with 8-Hydroxyquinoline Derivatives

Reaction Type8-HQ DerivativeAldehydeAmineProduct TypeYieldReference
Mannich8-HydroxyquinolineFormaldehydeDioctylamine7-((dialkylamino)methyl)-8-HQ58% imist.ma
Betti8-HQ, 5-chloro-8-HQ, 5-nitro-8-HQAromatic/Heteroaromatic aldehydesAromatic primary amines7-(amino(aryl)methyl)-8-HQ13-90% mdpi.com
Mannich8-HydroxyquinolineFormaldehydePrimary/Secondary aminesAminomethylated 8-HQsNot specified nih.gov, mdpi.com

Chemical Reactivity, Mechanistic Insights, and Computational Analysis of 5 Iodoquinolin 8 Ol Hydrochloride

Investigation of Reaction Mechanisms and Pathways

The reactivity of 5-Iodoquinolin-8-ol (B80682) is largely defined by the interplay of its three key features: the quinoline (B57606) ring system, the 8-hydroxyl group, and the C5-iodo substituent. The synthesis of the parent compound, 5-iodoquinolin-8-ol, can be achieved through the direct iodination of 8-hydroxyquinoline (B1678124). ontosight.ai More specific reagents, such as N-iodosuccinimide, are also employed for the iodination of substituted quinolin-8-ols, indicating a well-established pathway for creating the C-I bond. nih.gov

Once formed, the compound serves as a valuable precursor for further molecular elaboration. The existing 5-iodo group plays a crucial role in directing subsequent functionalization. Research has shown that in chelation-assisted reactions, the 5-iodo substituent can direct further iodination to the C7 position. This regioselectivity is a key mechanistic feature, driven by the coordinating effect of the 8-hydroxyl group and the quinoline nitrogen, which can bind to a metal catalyst and orient the electrophile.

The quinolin-8-ol scaffold itself is susceptible to a range of chemical transformations. These include:

Oxidation: The phenol-like hydroxyl group and the aromatic system can be oxidized, potentially leading to quinone-type structures under specific conditions.

Reduction: The C-I bond can be subject to reduction, replacing the iodine with hydrogen, or the azo bond in derivatives can be cleaved to form amines.

Substitution: The aromatic rings are amenable to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Oxidative Addition and Reductive Elimination Processes in Relevant Catalytic Cycles

A significant aspect of the chemical reactivity of 5-Iodoquinolin-8-ol hydrochloride is its participation in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and rely on a catalytic cycle that centrally features oxidative addition and reductive elimination steps. wikipedia.org

Oxidative addition is a process where a low-valent metal center inserts into a covalent bond, increasing its own oxidation state and coordination number. libretexts.org As an aryl iodide (Ar-I), 5-Iodoquinolin-8-ol is a highly reactive substrate for this step, particularly with palladium(0) catalysts. ucc.ie The activation energy for oxidative addition of aryl halides to Pd(0) increases in the order Ar-I < Ar-Br < Ar-Cl, making iodo-substituted compounds like 5-Iodoquinolin-8-ol ideal starting materials. ucc.ie In a typical catalytic cycle, the Pd(0) complex reacts with 5-Iodoquinolin-8-ol to form a square planar Aryl-Pd(II)-I intermediate. libretexts.org

Reductive elimination is the reverse process and is the key product-forming step in many catalytic cycles. wikipedia.orglibretexts.org In this step, two ligands from the metal's coordination sphere are expelled to form a new covalent bond, while the metal center's oxidation state and coordination number decrease by two. libretexts.org For the Aryl-Pd(II)-I intermediate derived from 5-Iodoquinolin-8-ol, a second group (e.g., an alkyl, aryl, or alkynyl group) is first introduced onto the palladium center via a transmetalation step. The aryl and this new group, which must be cis- to each other, then reductively eliminate to form the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgiitd.ac.in

Table 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle

StepDescriptionChange in Pd Oxidation State
Oxidative Addition Pd(0) inserts into the Carbon-Iodine bond of 5-Iodoquinolin-8-ol.0 → +2
Transmetalation A nucleophilic organometallic reagent (R-M) transfers its organic group (R) to the Pd(II) center, replacing the iodide.No Change (+2)
Reductive Elimination The two organic groups (the quinoline and R) couple and are expelled from the Pd center, forming the final product.+2 → 0

Theoretical Predictions and Experimental Validation of Reaction Pathways

The synergy between theoretical modeling and experimental work is crucial for understanding and predicting the outcomes of reactions involving complex molecules like 5-Iodoquinolin-8-ol. Computational chemistry can predict reaction feasibility, regioselectivity, and intermediate structures, which are then confirmed or refined through laboratory experiments.

For instance, the chelation-assisted C7-iodination of a 5-iodo-8-aminoquinoline derivative is a process where theory and experiment align. Computational models can predict the stability of the chelated metal intermediate and calculate the activation energies for substitution at different positions on the quinoline ring. These calculations would theoretically support the experimentally observed preference for functionalization at the C7 position.

Similarly, the synthesis of analogs like 7-fluoro-5-iodo-quinolin-8-ol provides a concrete example of an experimental pathway that can be modeled. nih.gov The reaction involves the electrophilic iodination of 7-fluoroquinolin-8-ol. Theoretical calculations can model the electron density of the quinoline ring system to predict that the C5 position is electronically favored for electrophilic attack, thus validating the observed experimental outcome. The identity of the resulting product is then unequivocally confirmed using experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Theory)

Quantum chemical calculations provide profound insights into the electronic structure and inherent properties of molecules, explaining their reactivity and spectroscopic characteristics. Density Functional Theory (DFT) is a particularly powerful tool that has been applied to quinoline systems to understand their behavior.

While direct DFT studies on this compound are not widely published, analyses of close analogs provide valuable, transferable insights. A computational study of 5-Chloro-7-Iodoquinolin-8-ol using DFT and Hartree-Fock (HF) methods has elucidated key electronic properties. iau.ir The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation. iau.ir A smaller gap generally implies higher reactivity. These calculations show that charge transfer occurs within the molecule, a fundamental aspect of its reactivity. iau.ir

Table 2: Calculated Electronic Properties of 5-Chloro-7-Iodoquinolin-8-ol iau.ir

ParameterValue (eV)
HOMO Energy -9.006
LUMO Energy -4.435
HOMO-LUMO Energy Gap 4.571

Furthermore, DFT calculations on the parent molecule, 8-hydroxyquinoline, have been used to calculate and assign vibrational spectra (FT-IR and FT-Raman). researchgate.net The excellent agreement often found between the calculated and experimentally recorded spectra provides strong validation for the computational method and the predicted molecular geometry. researchgate.net Such studies also allow for the analysis of molecular properties like planarity and intramolecular hydrogen bonding, which are critical to understanding the molecule's interaction with other species, including metal ions in catalytic cycles. researchgate.net Theoretical studies on other quinoline derivatives have also successfully used DFT to determine the stability of different tautomers and predict their relative reactivity, demonstrating the broad utility of these methods in explaining experimental observations. scirp.org

Coordination Chemistry and Metal Chelation Properties of 5 Iodoquinolin 8 Ol Hydrochloride and Its Derivatives

Elucidation of Metal-Binding Affinity in 8-Hydroxyquinoline (B1678124) Systems

The 8-hydroxyquinoline (8-HQ) scaffold is a classic bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered ring. The affinity of 8-HQ derivatives for metal ions is influenced by the nature and position of substituents on the quinoline ring. These substituents can alter the electron density on the donor atoms and introduce steric effects, thereby modulating the stability of the resulting metal complexes.

The metal-binding affinity of these systems is a critical factor in their various applications. The formation of stable metal chelates is a prerequisite for their use in analytical chemistry, solvent extraction, and biological systems. The general order of stability for divalent metal complexes with 8-hydroxyquinoline derivatives often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the decrease in ionic radii across the period and the ligand field stabilization energies. For 5-iodoquinolin-8-ol (B80682), the presence of the electron-withdrawing iodine atom at the 5-position can influence the basicity of the donor atoms and, consequently, the stability of the metal complexes.

Complexation with Transition Metal Ions (e.g., Copper(II), Zinc(II), Magnesium(II))

5-Iodoquinolin-8-ol hydrochloride readily forms complexes with a variety of transition metal ions in solution. The stoichiometry of these complexes is typically dependent on the charge and coordination number of the metal ion. For divalent metal ions such as copper(II), zinc(II), and magnesium(II), the formation of 1:2 metal-to-ligand complexes is common, resulting in neutral, often sparingly soluble, chelates.

Copper(II): Copper(II) complexes with 8-hydroxyquinoline derivatives are among the most stable. The coordination geometry is typically square planar or distorted octahedral. In the case of bis(8-quinolinolato)copper(II), a square planar geometry is observed scirp.org. The strong affinity of Cu(II) for 8-hydroxyquinoline derivatives leads to the formation of highly stable complexes.

Zinc(II): Zinc(II), with its d10 electron configuration, forms stable complexes with 8-hydroxyquinoline derivatives. The coordination geometry of zinc(II) complexes is often tetrahedral or octahedral. For instance, diaquabis(8-quinolinolato-κN,O)zinc(II) exhibits a distorted octahedral geometry with two water molecules occupying the axial positions .

Magnesium(II): Magnesium(II) is also known to form complexes with 8-hydroxyquinoline derivatives. Due to its smaller ionic radius and higher charge density compared to other alkaline earth metals, it forms relatively stable chelates. The coordination geometry is typically octahedral, often involving water molecules to complete the coordination sphere. The use of 8-hydroxyquinoline to precipitate magnesium from biological fluids for analysis underscores its ability to form stable complexes with this ion nih.gov.

Determination of Metal-Ligand Stoichiometry and Conditional Extraction Constants

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is commonly determined using techniques such as spectrophotometric titrations (Job's method of continuous variation), potentiometric titrations, and conductometric titrations scirp.org. For divalent metal ions, a 1:2 metal-to-ligand ratio is frequently observed, leading to the formation of neutral ML2 complexes scirp.org.

The stability of metal complexes in solution is quantified by their stability constants (log β). Although specific values for 5-iodoquinolin-8-ol are scarce, data for the closely related 3,5-diiodo-8-hydroxyquinoline with some divalent metals in a DMF-ethanol solvent system have been reported researchgate.net. It is important to note that these values are highly dependent on the solvent system and temperature.

Stability Constants of Divalent Metal Complexes with 8-Hydroxyquinoline Derivatives
Metal IonLigandlog β₁log β₂Solvent SystemReference
Zn(II)3,5-diiodo-8-hydroxyquinoline--DMF-Ethanol researchgate.net
Ni(II)3,5-diiodo-8-hydroxyquinoline--DMF-Ethanol researchgate.net
Co(II)3,5-diiodo-8-hydroxyquinoline--DMF-Ethanol researchgate.net

Solvent Extraction Behavior of 8-Hydroxyquinoline-Metal Chelates

The solvent extraction of metal ions using 8-hydroxyquinoline and its derivatives is a widely used analytical and separation technique. The process involves the formation of a neutral metal chelate in the aqueous phase, which then partitions into an immiscible organic solvent. The efficiency of the extraction is governed by several factors, including the pH of the aqueous phase, the concentration of the chelating agent, the nature of the organic solvent, and the stability of the metal chelate.

The general equilibrium for the extraction of a divalent metal ion (M²⁺) with 8-hydroxyquinoline (HL) can be represented as:

M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)

The distribution of the metal between the two phases is pH-dependent. By controlling the pH, selective extraction of different metal ions can be achieved. The lipophilicity of the 8-hydroxyquinoline derivative also plays a crucial role; more lipophilic ligands generally lead to better extraction into nonpolar organic solvents. The introduction of an iodine atom in the 5-position of the quinoline ring is expected to increase the lipophilicity of the ligand and its metal chelates, potentially enhancing their extraction into organic solvents.

Structural Characterization of Coordination Compounds (e.g., X-ray Co-crystal Structures)

For instance, the crystal structure of bis(8-quinolinolato)copper(II) reveals a square planar coordination geometry around the copper(II) ion scirp.org. In contrast, the zinc(II) complex, diaquabis(8-quinolinolato-κN,O)zinc(II), adopts a distorted octahedral geometry with two water molecules in the coordination sphere . These structures confirm the bidentate coordination of the 8-hydroxyquinolinate ligand through the nitrogen and oxygen atoms. It is highly probable that the complexes of 5-iodoquinolin-8-ol with copper(II) and zinc(II) would adopt similar coordination geometries.

Structural Data for Representative 8-Hydroxyquinoline Metal Complexes
CompoundMetal IonCoordination GeometryKey Structural FeaturesReference
Bis(8-quinolinolato)copper(II)Cu(II)Square Planar1:2 Metal:Ligand stoichiometry scirp.org
Diaquabis(8-quinolinolato-κN,O)zinc(II)Zn(II)Distorted OctahedralTwo coordinated water molecules

Biochemical and Biological Research Perspectives of 5 Iodoquinolin 8 Ol Hydrochloride and Its Derivatives

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The 8-hydroxyquinoline (B1678124) structure is a key feature that dictates the biological activity of 5-Iodoquinolin-8-ol (B80682) hydrochloride and its derivatives. This scaffold is recognized for its ability to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai A primary mechanism governing these interactions is the compound's capacity for metal chelation. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline (B57606) ring form a bidentate chelation site, allowing these molecules to bind to metal ions, particularly those within the active sites of metalloenzymes. nih.govresearchgate.net

For instance, derivatives like clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) are known to interact with metal ions such as copper and zinc. researchgate.netyeastgenome.org This interaction can disrupt the normal function of metal-dependent proteins and is a key area of investigation for therapeutic applications. X-ray crystallography studies have confirmed that derivatives of 5-iodoquinolin-8-ol can chelate magnesium ions within enzyme active sites, a mechanism central to their inhibitory effects. The lipophilicity of these compounds, often enhanced by halogenation, facilitates their passage across biological membranes, allowing them to reach and interact with these intracellular targets. researchgate.net

Exploration of Biological Action Mechanisms

The biological effects of 5-Iodoquinolin-8-ol derivatives are multifaceted, stemming from their ability to interfere with fundamental cellular pathways. Research has illuminated several key mechanisms of action, ranging from the induction of cellular stress to the direct inhibition of critical enzymes.

A significant mechanism of action for some 8-hydroxyquinoline derivatives is the induction of oxidative stress. The derivative clioquinol has been shown to generate reactive oxygen species (ROS), leading to a state of oxidative stress within cells. open.ac.uk This can cause damage to cellular components, including mitochondria. open.ac.uk The generation of ROS can also lead to oxidative DNA damage, a process implicated in the carcinogenicity of various chemical agents. mdpi.com One of the hallmark lesions of oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which can arise from such cellular stress. mdpi.com While direct studies on 5-Iodoquinolin-8-ol hydrochloride are less common, the activity of its close structural relatives suggests that the induction of oxidative stress is a plausible and significant pathway for its biological effects.

Derivatives of 5-Iodoquinolin-8-ol influence cell survival and death through complex mechanisms, including both apoptosis and autophagy. Some novel amino-quinoline-5,8-dione derivatives have been demonstrated to trigger apoptosis by modulating the levels of key regulatory proteins. nih.gov This includes down-regulating the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax and promoting the cleavage of caspase-3. nih.gov Ruthenium complexes incorporating a clioquinol ligand have also been found to induce early apoptosis through the production of ROS. mdpi.com

Interestingly, research on clioquinol has revealed that it can also induce cell death through mechanisms independent of apoptosis, primarily related to autophagy. nih.govnih.gov Clioquinol has been observed to increase the expression of autophagy markers like LC3-II and p62. nih.gov However, it may also impair the completion of the autophagic process by inhibiting lysosomal function, leading to a form of autophagy-related cell death. nih.gov This dual influence on cell death pathways highlights the complexity of the biological response to these compounds.

The ability of 5-Iodoquinolin-8-ol derivatives to inhibit specific enzymes is a cornerstone of their biological activity.

Catechol O-Methyltransferase (COMT) 8-hydroxyquinolines have been identified as potent inhibitors of Catechol O-Methyltransferase (COMT), an enzyme crucial for the degradation of catecholamine neurotransmitters. nih.gov These compounds exhibit selectivity for the membrane-bound form of COMT (MB-COMT). The inhibitory mechanism is based on the chelation of the magnesium ion essential for the enzyme's catalytic activity. nih.gov An X-ray co-crystal structure of an 8-hydroxyquinoline derivative within the S-COMT active site confirms that the hydroxyl group and the quinoline nitrogen form a bidentate interaction with this catalytic magnesium, mimicking the binding of natural catechol substrates. nih.gov

Protein Kinase-3 Quinoline-based compounds are known to inhibit a variety of protein kinases, which are key regulators of cellular signaling pathways. Certain quinolinone compounds have been shown to inhibit Class III receptor tyrosine kinases (RTKs) such as FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFRα). google.co.ug While the broader class of quinoline derivatives has established activity against protein kinases, specific and detailed research focusing exclusively on the inhibition of "Protein Kinase-3" by this compound is not extensively documented in the reviewed scientific literature.

NADH-Fumarate Reductase The NADH-fumarate reductase system is a vital component of anaerobic energy metabolism in certain parasites and some cancer cells. nih.govuniprot.org This pathway, which involves the reverse activity of succinate (B1194679) dehydrogenase, is a promising target for chemotherapy. nih.govnih.gov Research into vanadium complexes containing 5-chloro-7-iodo-8-hydroxyquinoline has suggested that their antiparasitic action may involve the inhibition of the parasite-specific NADH-fumarate reductase enzyme. researchgate.net This suggests that derivatives of 5-Iodoquinolin-8-ol could function as inhibitors of this critical metabolic pathway.

Table 1: Enzyme Inhibition Profile of 8-Hydroxyquinoline Derivatives

Enzyme TargetDerivative ClassMechanism of InhibitionResearch Finding
Catechol O-Methyltransferase (COMT) 8-HydroxyquinolinesChelation of the catalytic Mg²⁺ ion in the active site. nih.govPotent and selective inhibition of membrane-bound COMT. nih.gov
Protein Kinases Quinolinone derivativesATP-competitive inhibition of the kinase domain.Inhibition of various receptor tyrosine kinases like FLT3 and c-Kit. google.co.ug
NADH-Fumarate Reductase Metallo-complexes of 5-chloro-7-iodo-8-hydroxyquinolineHypothesized to inhibit the parasite-specific enzyme. researchgate.netProposed as a key mechanism for the trypanocidal action of these complexes. researchgate.net

Research using the model organism Saccharomyces cerevisiae (yeast) has shown that 8-hydroxyquinoline can significantly interfere with nucleic acid and protein synthesis. nih.gov Studies indicate that these compounds can severely inhibit premeiotic DNA replication, a process reliant on DNA polymerase activity. nih.gov At higher concentrations, 8-hydroxyquinoline was also found to inhibit the incorporation of precursors into both RNA and protein, indicating an impact on transcription and translation. nih.gov This was accompanied by a reduction in the percentage of active ribosomes, suggesting a direct or indirect disruption of the protein synthesis machinery. nih.gov

Beyond direct enzyme inhibition, derivatives of 5-Iodoquinolin-8-ol can modulate broader biochemical pathways. Clioquinol has been shown to act as an inhibitor of histone demethylases. nih.gov This inhibition leads to an increase in the levels of histone trimethylation (specifically H3K4me3, H3K9me3, and H3K27me3), which in turn alters gene expression and affects associated cellular processes. nih.gov

Furthermore, clioquinol has been found to inhibit the mitochondrial protein CLK-1 (also known as COQ7), an enzyme involved in the biosynthesis of coenzyme Q and associated with the aging process. researchgate.net The ability to act as a metal ionophore or chelator also means these compounds can function as metal redistributors, impacting the homeostasis of metal ions like copper and zinc and affecting the pathways that depend on them. researchgate.net

Table 2: Summary of Biological Action Mechanisms

MechanismEffectCompound Class Example
Oxidative Stress Induction of Reactive Oxygen Species (ROS). open.ac.ukClioquinol
Cell Death Induction of apoptosis and/or autophagy-related cell death. nih.govnih.govQuinoline-5,8-diones, Clioquinol
DNA/Protein Synthesis Inhibition of premeiotic DNA replication and protein synthesis. nih.gov8-Hydroxyquinoline
Epigenetic Modulation Inhibition of histone demethylases, leading to increased histone methylation. nih.govClioquinol
Metabolic Modulation Inhibition of the aging-associated mitochondrial protein CLK-1. researchgate.netClioquinol

In Vitro Evaluation of Biological Activities

The therapeutic potential of quinoline derivatives has been extensively explored, with particular interest in the biological activities conferred by halogen substitutions on the quinoline scaffold. While research on this compound is specific, the broader family of halogenated 8-hydroxyquinolines has been subject to numerous in vitro evaluations.

The search for novel leishmanicidal agents has led researchers to investigate quinoline compounds. Studies have particularly focused on 5-chloro-7-iodoquinolin-8-ol (clioquinol), a derivative of 5-Iodoquinolin-8-ol. Clioquinol has demonstrated notable in vitro antileishmanial activity against species such as Leishmania amazonensis and Leishmania infantum parasite-journal.orgsci-hub.seresearchgate.net. Research has shown its efficacy against both the promastigote and amastigote forms of the parasite parasite-journal.org. The mechanism is suggested to involve the induction of discontinuity in the parasite's membrane, potentially leading to necrosis yeastgenome.org.

Furthermore, the incorporation of clioquinol into drug delivery systems, such as Pluronic® F127 polymeric micelles, has been shown to be effective in treating visceral leishmaniasis in murine models parasite-journal.org. While these findings on clioquinol are promising, direct studies on the antileishmanial efficacy of this compound are less documented. However, research into metal complexes of 8-hydroxyquinolines has indicated that derivatives bearing heavy halogens like iodine can lead to more active and selective leishmanicidal compounds frontiersin.org. This suggests that 5-Iodoquinolin-8-ol itself could be a valuable scaffold for developing new antileishmanial drugs.

The cytotoxic potential of 8-hydroxyquinoline derivatives against various cell lines, including cancer cells and murine macrophages, is a significant area of research. Much of this work has centered on clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and other multi-halogenated analogues. For instance, a comparative study on the cytotoxicity of clioquinol and its analogues in human cancer cell lines included the di-iodinated derivative, 5,7-Diiodo-8-hydroxyquinoline nih.gov.

Another study synthesized and characterized platinum(II) complexes with 8-hydroxyquinoline and 5,7-diiodo-8-hydroxyquinoline (H-IQ) rsc.org. The complex containing the di-iodinated ligand, [PtCl(IQ)(DMSO)], exhibited significantly higher growth inhibition against five different tumor cell lines compared to the non-iodinated analogue. Notably, it showed better cytotoxic selectivity, as it was not more cytotoxic against the normal liver cell line HL-7702 rsc.org. This enhanced cytotoxicity and selectivity were partly attributed to the iodo-substituents, which facilitated higher cellular uptake of the complex rsc.org.

The cytotoxicity of these compounds is often linked to their ability to chelate metal ions and their hydrophobicity. The copper complex of clioquinol, for example, has been shown to induce a non-apoptotic form of cell death in human tumor cells acs.org. While direct and extensive data on the cytotoxicity of this compound is limited, the research on its di-iodinated and chloro-iodinated cousins underscores the critical role of iodine substitution in modulating cytotoxic activity and selectivity, marking it as a compound of interest for further investigation in cancer research.

8-Hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties scispace.com. The introduction of halogen atoms, including iodine, into the quinoline ring often enhances this activity.

An early study noted that the formation of salts of 5-iodo-8-quinolinol retains antimicrobial activity asm.orgasm.org. More specific research on antifungal properties tested a series of substituted 2-methyl-8-quinolinols against five different fungi, including Aspergillus niger and Trichophyton mentagrophytes asm.orgnih.gov. This study included 5-iodo-2-methyl-8-quinolinol, a close analogue of the target compound. The results indicated that while many 2-methyl analogues were less active than the parent 8-quinolinols, 5-iodo-2-methyl-8-quinolinol was an exception, highlighting the contribution of the iodine substituent to fungitoxicity asm.org.

The mechanism of antifungal action for 8-hydroxyquinolines is multifaceted. Studies on clioquinol suggest that it can damage the fungal cell wall nih.govmdpi.com. Other derivatives have been found to compromise the integrity of the cytoplasmic membrane nih.gov. While the precise mechanisms of many halogenated 8-hydroxyquinolines are still under investigation, it is believed that their metal-chelating properties play a crucial role nih.gov. The established antimicrobial and antifungal profile of the 8-hydroxyquinoline class, combined with specific findings on iodo-substituted analogues, supports the potential of this compound as a broad-spectrum antimicrobial agent.

Table 1: In Vitro Biological Activities of 5-Iodoquinolin-8-ol Derivatives This table summarizes findings on derivatives of 5-Iodoquinolin-8-ol, as direct data on the hydrochloride salt is limited.

Derivative Name Biological Activity Target Organism/Cell Line Key Findings Reference
5-Chloro-7-iodoquinolin-8-ol (Clioquinol) Antileishmanial L. amazonensis, L. infantum Effective against promastigotes and amastigotes; induces membrane discontinuity. parasite-journal.orgyeastgenome.org
5,7-Diiodo-8-hydroxyquinoline Cytotoxicity Human Cancer Cell Lines Included in comparative cytotoxicity studies of 8-hydroxyquinoline analogues. nih.gov
Platinum(II) complex of 5,7-diiodo-8-hydroxyquinoline Cytotoxicity HepG2, HL-7702 Higher growth inhibition in cancer cells and better selectivity than non-iodinated complex. rsc.org
5-Iodo-2-methyl-8-quinolinol Antifungal Aspergillus niger, T. mentagrophytes Showed notable fungitoxic activity compared to other 2-methyl analogues. asm.org
Salts of 5-Iodo-8-quinolinol Antimicrobial Bacteria and Fungi Formation of salts retains the antimicrobial activity of the parent compound. asm.orgasm.org

Role as Metabolites in Biological Systems (e.g., Plant Iodine Metabolism)

While primarily investigated as a synthetic compound, there is evidence that quinoline structures containing iodine can be found as metabolites within biological systems, particularly in the context of plant iodine metabolism. Iodine, once considered non-essential for plants, is now recognized as a beneficial element that can be taken up and metabolized into various organic forms.

Plants can absorb iodine from the soil and atmosphere and subsequently incorporate it into organic molecules rsc.org. Research has identified the formation of iodosalicylates and iodobenzoates in plants, and even plant-derived thyroid hormone analogs (PDTHAs) like monoiodotyrosine rsc.orgbiosynth.com.

Of particular relevance is a study on lettuce (Lactuca sativa) that investigated the metabolic response to different forms of iodine. This research found that the application of 5-iodosalicylic acid led to the accumulation of several organic iodine metabolites in the plant roots. Among the identified metabolites was 5,7-diiodo-8-quinolinol , a compound closely related to 5-Iodoquinolin-8-ol Current time information in Bangalore, IN.. This finding demonstrates that plants possess metabolic pathways capable of synthesizing iodinated quinolinol structures. The study indicated that exogenously applied organic iodine compounds are transported within the plant and undergo catabolic processes, leading to the formation of various other iodine-containing metabolites Current time information in Bangalore, IN..

The introduction of iodine into plant systems triggers significant changes at the molecular level, affecting gene expression and metabolic pathways. Transcriptomic analyses in lettuce and Arabidopsis thaliana have revealed that iodine application leads to the differential expression of hundreds of genes asm.orgnih.govCurrent time information in Bangalore, IN..

In lettuce roots, the application of potassium iodate (B108269) (KIO3) upregulated genes involved in several key pathways:

Chloride transmembrane transport: Indicating shared transport mechanisms between halides.

Phenylpropanoid metabolism: A major pathway for the synthesis of a wide variety of secondary metabolites.

Defense response: Suggesting a role for iodine in protecting plants against stress asm.orgCurrent time information in Bangalore, IN..

Ubiquinone and other terpenoid-quinone biosynthesis: Highlighting an impact on primary and secondary metabolism Current time information in Bangalore, IN..

Furthermore, these studies have pointed to the existence of a putative metabolic pathway for Plant-Derived Thyroid Hormone Analogs (PDTHAs) asm.orgCurrent time information in Bangalore, IN.. Quantitative RT-PCR of selected genes confirmed their participation in the transport and metabolism of iodine compounds and the biosynthesis of primary and secondary metabolites asm.org. These findings collectively indicate that plants have a sophisticated system for metabolizing iodine, which includes pathways that could lead to the formation of iodinated quinoline derivatives.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 5-Iodoquinolin-8-ol hydrochloride in laboratory settings?

  • Answer : Use chemical-resistant gloves (e.g., nitrile), face shields, and safety glasses to prevent skin/eye contact. For respiratory protection, employ a NIOSH-approved P95 respirator for low exposure or OV/AG/P99 cartridges for higher concentrations. Work in a fume hood, avoid drain disposal, and follow strict hygiene practices (e.g., handwashing post-handling) .

Q. How can researchers synthesize this compound, and what are common yield-limiting factors?

  • Answer : A typical synthesis involves reacting 8-hydroxyquinoline derivatives with iodine and hydrochloric acid under controlled conditions. For example, heating at 111°C for 24 hours with HCl yielded 49% in one protocol. Key variables affecting yield include reaction temperature, stoichiometry of iodine, and HCl concentration. Optimize via Design of Experiments (DoE) to balance reactivity and byproduct formation .

Q. What analytical methods are validated for quantifying purity and stability of this compound?

  • Answer : High-Performance Liquid Chromatography (HPLC) using a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (70:30 v/v) at 207 nm UV detection provides reliable quantification. Validate linearity (1–10 µg/mL range, r² ≥ 0.9999) and recovery rates (99–101% with RSD <1.5%) as per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Use hyphenated techniques like LC-MS to identify decomposition products (e.g., iodine release or quinoline ring oxidation). Compare results with literature and adjust storage recommendations (e.g., inert atmosphere, desiccants) based on observed degradation kinetics .

Q. What experimental strategies are effective in optimizing synthetic routes to improve yield and reduce hazardous byproducts?

  • Answer : Employ green chemistry principles:

  • Substitute HCl with safer acids (e.g., citric acid) in aqueous media.
  • Use catalytic iodination agents (e.g., N-iodosuccinimide) to reduce iodine waste.
  • Monitor reaction progress in real-time via FTIR or Raman spectroscopy to minimize over-iodination.
  • Computational modeling (e.g., DFT) can predict intermediates and guide pathway optimization .

Q. How should researchers design experiments to evaluate interactions between this compound and metal ions in biological systems?

  • Answer : Use ICP-MS or ICP-OES to quantify metal chelation (e.g., Cu²⁺, Zn²⁺) in simulated physiological buffers (pH 7.4). Pair with UV-Vis spectroscopy to monitor ligand-metal charge-transfer bands. For biological relevance, conduct cytotoxicity assays (e.g., MTT) on cell lines exposed to metal-complexed vs. free compound .

Q. What methodologies are recommended for addressing discrepancies in toxicological data across studies?

  • Answer : Standardize assays (e.g., OECD TG 423 for acute oral toxicity) using consistent vehicle controls (e.g., saline vs. DMSO). Cross-validate results with alternative models (e.g., zebrafish embryos for in vivo screening). Perform meta-analyses to identify confounding variables (e.g., impurity profiles, solvent effects) .

Methodological Notes

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details into main text and supplementary materials. For synthesis, report yields, spectral data (¹H/¹³C NMR, HRMS), and purity (HPLC/EA) .
  • Conflict Resolution : Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze experimental replicates. Transparently document outliers and method limitations in discussions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.